molecular formula C3H10ClNO2 B8221088 (S)-1-aminooxypropan-2-ol hydrochloride

(S)-1-aminooxypropan-2-ol hydrochloride

Cat. No.: B8221088
M. Wt: 127.57 g/mol
InChI Key: YZYUSDXDWKOENV-DFWYDOINSA-N
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Description

(S)-1-Aminooxypropan-2-ol hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of amino alcohols and is known for its unique structural properties, which make it a valuable reagent in organic synthesis and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-aminooxypropan-2-ol hydrochloride typically involves the reaction of (S)-1-chloro-2-propanol with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(S)-1-chloro-2-propanol+hydroxylamine hydrochloride(S)-1-aminooxypropan-2-ol hydrochloride+HCl\text{(S)-1-chloro-2-propanol} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} (S)-1-chloro-2-propanol+hydroxylamine hydrochloride→(S)-1-aminooxypropan-2-ol hydrochloride+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Aminooxypropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aminooxy derivatives.

Scientific Research Applications

(S)-1-Aminooxypropan-2-ol hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-aminooxypropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate binding and catalysis. This mechanism is particularly useful in studying enzyme kinetics and developing enzyme inhibitors.

Comparison with Similar Compounds

  • ®-1-Aminooxypropan-2-ol hydrochloride
  • 1-Aminooxy-3-propanol hydrochloride
  • 2-Aminooxyethanol hydrochloride

Comparison: (S)-1-Aminooxypropan-2-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers better performance in certain biochemical assays and synthetic applications, making it a preferred choice in research and industrial processes.

Properties

IUPAC Name

(2S)-1-aminooxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2.ClH/c1-3(5)2-6-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYUSDXDWKOENV-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CON)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CON)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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